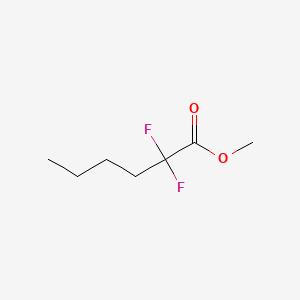

Methyl 2,2-difluorohexanoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2,2-difluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-4-5-7(8,9)6(10)11-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDDCHNVOYMLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444632 | |

| Record name | Methyl 2,2-difluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-47-9 | |

| Record name | Hexanoic acid, 2,2-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-difluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of Methyl 2,2 Difluorohexanoate and Its Derivatives

Detailed Mechanistic Elucidation of Difluorination Processes

The introduction of a gem-difluoro unit into an organic molecule is a pivotal transformation in medicinal and materials chemistry. The mechanisms governing these reactions are complex and varied, often involving highly reactive intermediates.

Radical Intermediates and Single-Electron Transfer Mechanisms

Radical fluorination has emerged as a powerful alternative to traditional nucleophilic and electrophilic methods. wikipedia.org These processes involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org The formation of the crucial radical intermediate can often be initiated by a single-electron transfer (SET) event. sigmaaldrich.com In a SET process, an electron is transferred from a donor to an acceptor molecule, creating a radical ion pair that can propagate the reaction. acs.orgresearchgate.net

Various methodologies have been developed that leverage SET for the synthesis of fluorinated compounds. For instance, photoredox catalysis can be used to generate alkyl radicals from precursors like carboxylic acids or silicon-based radical precursors via a SET mechanism. sigmaaldrich.com These radicals are then trapped by a fluorine source. Similarly, transition metals like silver (Ag) or copper (Cu) can mediate SET processes. In silver-mediated reactions, a Ag(I) species can be oxidized to Ag(II) via SET from an oxidant, and the Ag(II) can then oxidize the substrate to generate a radical intermediate. nih.gov Copper-catalyzed radical-relay reactions often employ oxidants like N-fluorobenzenesulfonimide (NFSI), where an adduct between copper and an N-sulfonimidyl radical is implicated in the crucial hydrogen-atom transfer (HAT) step to form the carbon radical. nih.gov

While direct studies on methyl 2,2-difluorohexanoate are specific, the general principles of radical difluorination apply. A single electron transfer initiated radical mechanism has been proposed for the synthesis of α,α-difluoro esters from the reaction of iododifluoroacetates with alkenes and zinc in the presence of nickel dichloride hexahydrate. researchgate.net

Table 1: Overview of Radical Fluorination Methodologies

| Radical Precursor | Initiation Method | Fluorine Source | Key Feature |

|---|---|---|---|

| Carboxylic Acids | Photoredox Catalysis, Ag(I), Mn(III) | N-F reagents (e.g., Selectfluor) | Decarboxylative fluorination wikipedia.org |

| Alkenes | Radical Addition | N-F reagents, XeF2 | C-H and C-C bond activations wikipedia.org |

| Alkyl Trifluoroborates | Electrochemical Oxidation | TBAF | Sequential single-electron oxidation events escholarship.org |

| Cyclic Amines | Ag(I) / Selectfluor | Selectfluor | Deconstructive fluorination via SET nih.gov |

Vinyl Cation Mediated Processes in Hydrofluorination

Hydrofluorination of alkynes is a direct method for synthesizing vinyl fluorides, which can be precursors to gem-difluoro compounds. Mechanistic studies support that these reactions can proceed through the formation of a vinyl cation intermediate. nih.govresearchgate.net This highly reactive, dicoordinated carbocation is generated and then trapped by a fluoride (B91410) source. escholarship.org

The generation of vinyl cations can be achieved through several pathways:

Protonation of Alkynes : The use of strong Brønsted acids or a combination of Brønsted and Lewis acids can protonate the alkyne C≡C bond to form a vinyl cation. nih.govnih.gov Milder protic reagents, such as pyridinium (B92312) tetrafluoroborates, have also been developed to generate vinyl cations under less harsh conditions. nih.govnih.gov

Oxidation of Vinyl Boronates : Electrochemical methods can generate vinyl carbocations from alkenyl boronic esters and boronates through sequential single-electron oxidation events, avoiding the need for strong acids. escholarship.orgresearchgate.net

Loss of a Leaving Group : Vinyl cations can be formed through the solvolysis of vinyl (pseudo)halides or the abstraction of a leaving group like a triflate from a vinyl triflate using a Lewis acid. nih.gov

Once formed, the vinyl cation is trapped by a nucleophilic fluoride. The stereochemical outcome of the reaction—yielding either (E)- or (Z)-vinyl fluorides—can often be controlled by reaction conditions, representing kinetic versus thermodynamic control of the fluoride trapping step. nih.govresearchgate.net

Reactivity of the α,α-Difluoromethylene Group

The two fluorine atoms on the α-carbon of this compound profoundly influence the reactivity of the adjacent methylene (B1212753) (C-3) position.

Carbanion Chemistry and Nucleophilic Transformations Adjacent to the Difluoromethylene Moiety

The strong electron-withdrawing inductive effect of the two fluorine atoms increases the acidity of the protons on the carbon atom adjacent to the CF₂ group. This facilitates the deprotonation of this position by a strong base to form a carbanion. siue.edu A carbanion is a potent nucleophile that can react with a wide range of electrophiles. wikipedia.org

While α-trifluoromethyl carbanions are known to be unstable and can spontaneously eliminate a fluoride ion to form difluoroalkenes, carbanions adjacent to a difluoromethylene group are generally more stable and synthetically useful. nih.gov The stabilization of these carbanions is attributed to the inductive effect of the fluorine atoms. siue.edu

Once generated, this nucleophilic carbanion can participate in various C-C bond-forming reactions. For example, it can be alkylated or react with carbonyl compounds. In the case of α,α-difluoromethylphosphinates, deprotonation followed by reaction with carbonyl compounds leads to the formation of 1,1-difluoro-2-phosphinoyl compounds. researchgate.net This highlights the utility of generating carbanions adjacent to a CF₂ group for subsequent nucleophilic transformations.

Reactivity in Wittig-Type Reactions and Related Olefination Processes

The Wittig reaction and its variants are cornerstone methods for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com These reactions typically involve a phosphorus ylide (a Wittig reagent) acting as the nucleophile. commonorganicchemistry.com Compounds containing an α,α-difluoromethylene group can be precursors to ylides for the synthesis of gem-difluoroolefins, which are valuable motifs in medicinal chemistry. nih.govresearchgate.net

The synthesis of a difluoromethyl ylide typically starts with a difluoromethyltriphenylphosphonium salt. This salt can be prepared and, upon treatment with a suitable base, generates the corresponding ylide. This ylide then reacts with an aldehyde or ketone in a [2+2] cycloaddition to form an oxaphosphetane intermediate. masterorganicchemistry.com This intermediate subsequently collapses to yield the desired gem-difluoroalkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

The scope of this transformation is broad, encompassing aryl, heteroaryl, and α,β-unsaturated aldehydes. researchgate.net Related olefination methods, such as the Horner-Wadsworth-Emmons reaction, which uses phosphonate-stabilized carbanions, can also be applied to synthesize gem-difluoroolefins, often with high stereoselectivity. nih.gov

Table 2: Examples of Carbonyl Olefination Reactions

| Olefination Reaction | Key Reagent | Intermediate | Product Type |

|---|---|---|---|

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CR₂) | Oxaphosphetane | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) Carbanion ((RO)₂P(O)CHR⁻) | Betaine-like | (E)-Alkene (typically) |

| Julia-Kocienski Olefination | Sulfone Carbanion | β-hydroxysulfone derivative | Alkene |

| Decarboxylative Olefination | α-halo N-hydroxyphthalimide ester | Not specified | Alkene rsc.org |

Ester Moiety Reactivity in α,α-Difluoroesters

The presence of the α,α-difluoro moiety significantly modulates the reactivity of the ester group in this compound. The two electronegative fluorine atoms exert a powerful electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon.

This enhanced electrophilicity makes the ester more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. Reactions such as hydrolysis, aminolysis, and transesterification are generally facilitated. The difluoromethyl group (-CHF₂) adjacent to a carbonyl is known to be a bioisostere of hydroxyl or thiol groups and substantially increases the reactivity of the carbonyl. nih.gov

A notable transformation involving the ester moiety is the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-ketoesters. nih.gov In this process, the α,α-difluoro-β-ketoester serves as a formal enolate equivalent. The reaction proceeds through a Krapcho-type decarboxylation, which is promoted by the presence of the α-difluoro substituents, followed by an aldol addition to a carbonyl compound. nih.gov This demonstrates a unique reactivity pathway for the ester group, enabled by the adjacent fluorine atoms, leading to efficient C-C bond formation. nih.gov This type of reaction underscores how the fluorine substituents not only modify the electronic properties of the ester but also enable novel synthetic transformations.

Transesterification and Saponification Studies

Transesterification

Transesterification is a pivotal reaction for the conversion of one ester into another through the exchange of the alkoxy group. This process can be catalyzed by either acids or bases.

Base-Catalyzed Transesterification: Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the original alkoxy group to yield a new ester. For this compound, the reaction with sodium ethoxide, for instance, would yield ethyl 2,2-difluorohexanoate. The strong electron-withdrawing nature of the two fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to its non-fluorinated counterpart.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which activates the ester towards nucleophilic attack by an alcohol. A tetrahedral intermediate is formed, and after a series of proton transfer steps, the original alcohol is eliminated, and the new ester is formed.

Saponification

Saponification is the hydrolysis of an ester under basic conditions to form a carboxylate salt and an alcohol. This is an essentially irreversible process as the final deprotonation of the carboxylic acid drives the reaction to completion.

The reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming the carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid to yield the carboxylate salt and the corresponding alcohol.

| Entry | Reactant | Base | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| 1 | This compound | NaOH | 80% Ethanol | 25 | Value not found, expected to be > 0.01 |

| 2 | Methyl Hexanoate | NaOH | 80% Ethanol | 25 | 0.012 |

Condensation and Alkylation Reactions (e.g., Phosphonate Formation from Ethyl 2,2-difluorohexanoate)

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgfiveable.melibretexts.org The reaction requires an ester with at least one α-hydrogen. However, due to the absence of α-hydrogens, this compound cannot act as the nucleophilic component in a Claisen condensation. It can, however, potentially act as the electrophilic acceptor in a crossed Claisen condensation with an enolizable ester.

Alkylation Reactions

While this compound lacks α-hydrogens for direct enolate formation and subsequent alkylation at the α-position, its derivatives can undergo such reactions. For instance, a longer-chain difluoroester with hydrogens on the γ-carbon could potentially be deprotonated at that position to form a carbanion, which could then be alkylated.

Phosphonate Formation from Ethyl 2,2-difluorohexanoate

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates. chem-station.comorganic-chemistry.orgyoutube.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of ethyl 2,2-difluorohexanoate, a derivative such as ethyl 2-bromo-2,2-difluorohexanoate would be required to undergo a classic Arbuzov reaction.

The mechanism involves the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon bearing the bromine atom. This results in the formation of a phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups of the phosphite ester in an SN2 reaction, leading to the formation of the diethyl phosphonate product and ethyl bromide.

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | Ethyl 2-bromo-2,2-difluorohexanoate | Triethyl phosphite | Diethyl (1-ethoxycarbonyl-1,1-difluorohexyl)phosphonate | Data not available, but generally moderate to high yields are expected for Arbuzov reactions. |

Stereochemical Outcome and Regioselectivity in Difluoroester Transformations

Regioselectivity

Regioselectivity becomes a key consideration in reactions involving unsymmetrical ketones or esters that can form two different enolates (kinetic and thermodynamic). stackexchange.comquimicaorganica.orgpharmacy180.com For derivatives of this compound that possess multiple enolizable protons, the choice of base, temperature, and solvent can direct the deprotonation to a specific site. The formation of the kinetic enolate is favored by strong, sterically hindered bases at low temperatures, leading to the removal of the more accessible, less sterically hindered proton. Conversely, thermodynamic enolates are formed under conditions that allow for equilibration, such as higher temperatures and weaker bases, leading to the more stable, more substituted enolate. The gem-difluoro group's strong inductive effect can influence the acidity of neighboring protons, thereby affecting the regioselectivity of enolate formation.

Stereochemical Outcome

Reactions that proceed through a planar enolate intermediate at a chiral α-carbon will result in a racemic mixture of products, as the electrophile can attack from either face of the enolate with equal probability. libretexts.org In the case of this compound, the α-carbon is not a stereocenter. However, if a chiral center exists elsewhere in the molecule, the stereochemical outcome of reactions can be influenced by steric hindrance or other forms of asymmetric induction. For reactions where a new stereocenter is created, the stereoselectivity will depend on the mechanism of the reaction and the nature of the reactants and catalysts involved.

Computational Chemistry and Spectroscopic Characterization of Intermediates

Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of organic reactions. mit.edu For the reactions of this compound, DFT calculations can be employed to:

Model the geometries of reactants, transition states, and products.

Calculate the activation energies for different reaction pathways, thereby predicting the feasibility and selectivity of reactions.

Investigate the electronic structure of intermediates, such as the tetrahedral intermediates in transesterification and saponification, or the phosphonium intermediate in the Arbuzov reaction.

Understand the influence of the difluoro group on the stability and reactivity of these species.

Spectroscopic Characterization of Intermediates

The direct observation and characterization of reactive intermediates are crucial for confirming reaction mechanisms.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a primary tool for structural elucidation.

¹⁹F NMR: The presence of fluorine atoms makes ¹⁹F NMR an invaluable technique for studying the reactions of this compound. nih.govcam.ac.uknih.goved.ac.uk The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment, allowing for the monitoring of the conversion of the starting material and the formation of products and intermediates. For example, the formation of a difluoroenolate intermediate would result in a significant upfield shift of the ¹⁹F NMR signal compared to the starting ester.

¹³C NMR: The chemical shift of the carbonyl carbon and the α-carbon can provide insights into the electronic changes occurring during a reaction. The coupling between carbon and fluorine (JC-F) provides additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the ester carbonyl stretch of the reactant and the appearance of new carbonyl stretches in the products. It can also be used to detect the presence of hydroxyl groups in intermediates or products.

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) |

| ¹⁹F | α,α-difluoroester | -110 to -130 |

| ¹⁹F | α,α-difluoroenolate | -140 to -160 |

| ¹³C | Carbonyl in α,α-difluoroester | 160-170 |

| ¹³C | α-carbon in α,α-difluoroester | 110-120 (triplet due to JC-F) |

This table provides representative NMR chemical shift ranges for fluorinated esters and their potential intermediates.

Research Applications of Methyl 2,2 Difluorohexanoate in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecular Architectures

The presence of the difluoroalkyl chain makes Methyl 2,2-difluorohexanoate a key starting material for constructing intricate fluorinated molecules. The electron-withdrawing nature of the fluorine atoms activates the adjacent carbonyl group and the α-carbon, facilitating a range of chemical transformations.

Strategic Use in Prostaglandin (B15479496) Synthesis and Related Bioactive Lipid Analogues

One of the notable applications of α,α-difluoro esters, such as the ethyl analogue of this compound, is in the synthesis of prostaglandins. nih.gov Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, involved in processes like inflammation, blood clotting, and the induction of labor. mdpi.comnih.gov

In synthetic strategies targeting prostaglandin analogues, ethyl 2,2-difluorohexanoate is used in olefination reactions, such as the Horner-Wadsworth-Emmons reaction. Typically, the difluoro ester is first converted into a phosphonate (B1237965) reagent. This reagent then reacts with a complex aldehyde intermediate, which constitutes the core of the prostaglandin molecule, to form a new carbon-carbon double bond and attach the difluorinated side chain. nih.govresearchgate.net A patent describes the use of ethyl 2,2-difluorohexanoate in a solution to create an intermediate for prostaglandin synthesis. nih.gov Similarly, another patent discloses the use of this compound to produce a phosphonate compound, a key intermediate for such olefination reactions. chemrxiv.org This method is crucial for creating analogues where the gem-difluoro group is installed at a specific position to modulate the biological activity and metabolic stability of the final prostaglandin product.

Incorporation into Fluorinated Carbohydrate Analogues and Amino Acid Derivatives

While specific examples detailing the use of this compound for the synthesis of fluorinated carbohydrates and amino acids are not extensively documented in publicly available research, the general class of α,α-difluoro esters are valuable precursors for such molecules. Fluorinated carbohydrates and amino acids are of significant interest as they can act as enzyme inhibitors or metabolic probes. researchgate.netmdpi.com

In principle, this compound could be utilized in reactions like the Reformatsky reaction, where its corresponding zinc enolate could add to chiral aldehydes derived from sugars or amino acids to build up the carbon skeleton. chemrxiv.org Furthermore, derivatives of α,α-difluoro esters are employed in Michael additions to create complex amino acid derivatives. nih.gov The synthesis of α,α-difluoro-β-amino amides, which are building blocks for fluorinated peptides, has been achieved using zinc-promoted Reformatsky reactions with related bromodifluoroacetamides. chemrxiv.org These general synthetic strategies highlight the potential utility of this compound as a building block for these classes of bioactive compounds, even if specific applications are not yet widely reported.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals. nih.gov The incorporation of fluorine can enhance metabolic stability and binding affinity. Although direct applications of this compound in heterocyclic synthesis are not prominent in the literature, related α,α-difluoro carbonyl compounds are key starting materials for various heterocyclic systems.

For example, α,α-difluoro-β-ketoesters can react with dinucleophiles like hydrazine (B178648) or phenols to construct fluorinated pyrazoles and coumarins, respectively. nih.gov The reactivity of the difluoro ester moiety can be harnessed to participate in cyclization reactions. After modification into a more reactive intermediate, such as a β-ketoester or an α,β-unsaturated system, the difluorinated fragment can be incorporated into a ring structure, leading to the formation of valuable fluorinated heterocyclic scaffolds.

Precursor for Pharmaceutically Relevant Motifs and Bioisosteres

The true value of this compound in medicinal chemistry lies in its ability to introduce the gem-difluoroalkyl motif. This structural unit serves as a bioisostere for other functional groups, allowing chemists to fine-tune the properties of drug candidates.

Contribution to the Synthesis of Fluorinated Drug Candidates

The synthesis of fluorinated prostaglandin analogues using precursors like this compound is a direct contribution to the development of potential drug candidates. nih.govsemanticscholar.org The introduction of the CF2 group can lead to compounds with improved pharmacokinetic profiles, such as increased metabolic stability or altered receptor binding affinity. nih.gov The difluoromethyl group (CF2H), a related moiety, is recognized as a vital component in drug design for its ability to act as a hydrogen bond donor and enhance lipophilicity. nih.gov By providing a reliable method to incorporate a difluorinated alkyl chain, this compound enables the exploration of new chemical space in drug discovery programs targeting inflammation, pain, and other conditions regulated by prostaglandins.

Emerging Research Directions and Future Perspectives in Methyl 2,2 Difluorohexanoate Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes for Difluoroesters

The increasing emphasis on green chemistry is steering research towards more environmentally benign methods for synthesizing difluoroesters. cas.cntandfonline.com Traditional fluorination methods often rely on harsh reagents and produce significant waste. cas.cn The development of sustainable alternatives is crucial for the future of organofluorine chemistry.

Recent advancements have focused on several key areas to improve the environmental footprint of difluoroester synthesis. One promising approach is the use of safer, more manageable fluorinating agents. For instance, potassium fluoride (B91410) (KF) is being explored as a less hazardous alternative to more volatile and toxic fluorine sources. rsc.orgeurekalert.org Mechanochemical protocols, which involve solid-state reactions, are also gaining traction as they can significantly reduce or even eliminate the need for harmful organic solvents. rsc.orgrsc.org These solid-state methods are not only more environmentally friendly but can also be faster and more efficient than traditional solution-based protocols. rsc.org

Another key strategy is the development of catalytic processes that minimize waste by using small amounts of a catalyst to facilitate the reaction. This moves away from stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. The principles of green chemistry, such as atom economy, are central to these new synthetic designs. cas.cnrsc.org The table below summarizes some of the emerging sustainable approaches for the synthesis of fluorinated compounds, including difluoroesters.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Routes for Fluorinated Compounds

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Fluorinating Agents | Often hazardous and toxic (e.g., HF, SO2F2) cas.cneurekalert.org | Safer alternatives (e.g., KF, solid-state reagents) rsc.orgeurekalert.org |

| Solvent Use | High-boiling, toxic solvents often required rsc.org | Solvent-free (mechanochemical) or green solvents rsc.orgrsc.org |

| Reaction Conditions | Often harsh, requiring high temperatures and pressures | Milder conditions, sometimes ambient temperature rsc.orgrsc.org |

| Waste Generation | High E-factor (significant waste produced) rsc.org | Lower E-factor, improved atom economy cas.cnrsc.org |

| Safety | Significant handling risks eurekalert.org | Improved safety profiles eurekalert.org |

Expanding the Scope of Catalytic and Asymmetric Transformations

The development of novel catalytic systems is a major driving force in modern organic synthesis, and the chemistry of difluoroesters is no exception. Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds and the introduction of difluoromethyl groups into organic molecules. beilstein-journals.org Catalysts based on metals like palladium, nickel, and copper have shown significant promise in facilitating these transformations with high efficiency and selectivity. beilstein-journals.orgnih.gov

A particularly exciting frontier is the development of asymmetric catalytic transformations, which allow for the synthesis of chiral molecules with a specific three-dimensional arrangement. researchgate.netnih.gov This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry. Chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, are being developed to produce enantioenriched difluoroesters. nih.govyoutube.com These methods enable the creation of stereocenters containing the difluoroester moiety with high levels of control. nih.gov

Recent breakthroughs include the catalytic, enantioselective 1,2-difluorination of alkenes, which provides access to vicinal difluorides with defined stereochemistry. nih.gov While challenges in achieving high enantioselectivity remain in some cases, the progress in this area is rapid. organic-chemistry.org The table below highlights some of the key catalytic systems being explored for the synthesis of chiral fluorinated compounds.

Table 2: Overview of Catalytic Systems for Asymmetric Fluorination and Difluoroalkylation

| Catalyst Type | Metal/Ligand System (Example) | Transformation | Key Advantages |

|---|---|---|---|

| Transition Metal | Pd/BINAP nih.gov | Enantioselective fluorination of β-ketoesters | High enantioselectivity |

| Transition Metal | Ni(II)/N,N'-dioxide complex beilstein-journals.org | Asymmetric C-H fluorination of oxindoles | Excellent yields and enantioselectivities |

| Transition Metal | Chiral Aryl Iodide nih.gov | Enantioselective 1,2-difluorination of alkenes | Access to vicinal difluorides |

| Organocatalyst | Chiral Primary Amine mdpi.com | Enantioselective α-fluorination of β-dicarbonyls | Metal-free, mild conditions |

| Dual Catalysis | Cobaloxime/Photocatalyst figshare.com | Allylic difluoroalkylation | Use of unactivated olefins, mild conditions |

Integration with Flow Chemistry and High-Throughput Experimentation in Fluorination Research

The integration of advanced technologies like flow chemistry and high-throughput experimentation is set to revolutionize the synthesis and discovery of new difluoroesters. nso-journal.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for fluorination reactions. beilstein-journals.orgresearchgate.net Many fluorination reactions are highly exothermic and can be hazardous to scale up in batch. beilstein-journals.org Flow reactors provide superior heat and mass transfer, allowing for better control over these reactions and enhancing safety. beilstein-journals.orgresearchgate.net This technology also enables the use of hazardous reagents in a more controlled and safer manner. chemistryworld.comrsc.org

High-throughput experimentation, often coupled with robotics and automation, allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates. nso-journal.orgyoutube.com This accelerates the discovery of new reactions and the optimization of existing ones. lbl.gov By automating the synthesis and analysis process, researchers can more efficiently explore the vast chemical space associated with difluoroester chemistry. researchgate.net The combination of flow chemistry and high-throughput screening creates a powerful platform for the rapid development of novel and efficient synthetic methodologies. youtube.com

Table 3: Advantages of Flow Chemistry and High-Throughput Experimentation in Fluorination

| Technology | Key Features | Advantages for Difluoroester Chemistry |

|---|---|---|

| Flow Chemistry | Continuous processing, enhanced heat/mass transfer, small reaction volumes beilstein-journals.orgresearchgate.net | Improved safety with hazardous reagents, better control over exothermic reactions, easier scalability, potential for multistep synthesis researchgate.netchemistryworld.comrsc.org |

| High-Throughput Experimentation | Miniaturized reactors, automated liquid handling, rapid analysis nso-journal.orgyoutube.com | Accelerated reaction discovery and optimization, efficient screening of catalysts and conditions, generation of large datasets for analysis youtube.comlbl.gov |

| Integrated Systems | Combination of flow reactors with automated screening platforms researchgate.net | Rapid identification of optimal synthetic routes, streamlined process development from discovery to production nso-journal.org |

Computational Design and Predictive Modeling for Novel Difluoroester Reactivity and Applications

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and molecular properties that are often difficult to obtain through experiments alone. nih.govacs.org In the context of difluoroester chemistry, computational methods are being used to design new molecules with desired properties and to predict their reactivity. nih.govemerginginvestigators.org Quantum mechanical calculations, for example, can be used to model the transition states of fluorination reactions, helping to elucidate reaction mechanisms and guide the development of more efficient catalysts. nih.gov

Table 4: Applications of Computational Chemistry in Difluoroester Research

| Computational Method | Application Area | Insights Gained |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Reaction Mechanism Studies | Understanding transition state geometries and energies, elucidating catalytic cycles, predicting reaction pathways nih.gov |

| Molecular Dynamics Simulations | Protein-Ligand Interactions | Investigating the role of fluorine in binding affinity and specificity, understanding solvation effects nih.govacs.org |

| Machine Learning Models | Reactivity Prediction | Predicting the outcome of unknown reactions, identifying promising substrates and catalysts nih.govchemistryworld.com |

| Cheminformatics | Virtual Screening | Identifying novel difluoroester-containing molecules with potential biological activity or desired material properties mdpi.com |

| Force Field Development | Accurate Molecular Modeling | Creating precise parameters for fluorinated molecules to improve the accuracy of simulations nih.govacs.org |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2,2-difluorohexanoate, and how do their yields compare under varying conditions?

- Methodology : Two primary routes are documented:

- Route 1 : Starting with ethyl 2-oxohexanoate, fluorination yields this compound with ~88% efficiency. This method benefits from mild reaction conditions and high selectivity for geminal difluorination .

- Route 2 : Using 1-butene and ethyl difluoroiodoacetate, the reaction achieves ~78% yield. This approach requires careful control of stoichiometry to minimize side products like β-elimination derivatives .

- Optimization Strategies : Adjusting catalysts (e.g., Lewis acids) or solvent polarity may enhance yields. Monitoring reaction intermediates via NMR or GC-MS can identify bottlenecks.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- NMR Analysis : <sup>19</sup>F NMR is critical for confirming geminal fluorine atoms (δ ~-120 ppm for CF2 groups). <sup>1</sup>H NMR can resolve methyl ester protons (δ 3.6–3.8 ppm) and alkyl chain integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 180.12) and fragmentation patterns.

- IR Spectroscopy : C=O stretching (~1740 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm<sup>-1</sup>) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation : Classified as a flammable liquid (H226), it requires storage in ventilated, cool areas away from ignition sources. Use explosion-proof equipment and anti-static tools during transfers .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory. In case of skin contact, rinse immediately with water for 15+ minutes and remove contaminated clothing .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights : The electron-withdrawing CF2 group increases electrophilicity at the α-carbon, favoring nucleophilic attack. However, steric hindrance from the hexanoate chain may reduce accessibility. Computational studies (e.g., DFT) can model transition states to optimize reaction design .

- Case Study : In ester hydrolysis, the CF2 group slows saponification compared to non-fluorinated analogs due to reduced electron density on the carbonyl.

Q. What challenges arise when using this compound as a precursor in bioactive molecule synthesis?

- Stability Issues : Fluorinated esters are prone to hydrolysis under basic conditions. Strategies include using aprotic solvents (e.g., DMF) and low temperatures during coupling reactions .

- Biological Activity : Derivatives may exhibit altered pharmacokinetics due to fluorine’s metabolic stability. In vitro assays (e.g., enzyme inhibition) should compare fluorinated vs. non-fluorinated analogs to quantify bioactivity shifts .

Q. How can researchers resolve contradictions in reported yields or purity data for this compound across studies?

- Data Reconciliation :

- Reproducibility Checks : Replicate synthesis using identical reagents and conditions.

- Analytical Calibration : Standardize GC-MS or HPLC methods with internal standards (e.g., deuterated analogs) to ensure accuracy.

- Side Product Analysis : Identify impurities via <sup>19</sup>F NMR or tandem MS. For example, Route 1 may produce trace α-monofluoro byproducts (~2%) not detected in early reports .

Methodological Design and Validation

Q. What experimental designs are recommended for studying the environmental degradation of this compound?

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–11) at 25–60°C. Monitor degradation via LC-MS and quantify fluoride release using ion chromatography .

- Photolysis : Expose samples to UV light (λ = 254 nm) in aqueous/organic matrices. Compare half-lives to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。